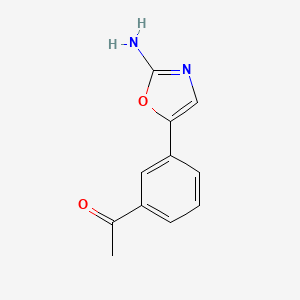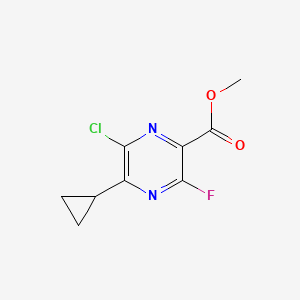
3-Fluoro-4-methyl-1-naphthonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-methyl-1-naphthonitrile is an organic compound characterized by a naphthalene ring substituted with a fluoro group at the 3-position and a methyl group at the 4-position, along with a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-fluoro-4-methyl-1-naphthol with a suitable nitrile source under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the naphthalene ring while introducing the desired substituents.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoro-4-methyl-1-naphthonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoro and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation or nitration reactions can be carried out using halogenating agents or nitric acid.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-methyl-1-naphthonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-methyl-1-naphthonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The fluoro and nitrile groups play a crucial role in its reactivity and binding affinity to target molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 4-Fluoro-1-naphthonitrile
- 3-Methyl-1-naphthonitrile
- 3-Fluoro-1-naphthonitrile
Comparison: Compared to these similar compounds, 3-Fluoro-4-methyl-1-naphthonitrile is unique due to the presence of both fluoro and methyl groups on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H8FN |
|---|---|
Molekulargewicht |
185.20 g/mol |
IUPAC-Name |
3-fluoro-4-methylnaphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H8FN/c1-8-10-4-2-3-5-11(10)9(7-14)6-12(8)13/h2-6H,1H3 |
InChI-Schlüssel |
GVRQFNYTIRDYEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C2=CC=CC=C12)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669480.png)
![1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13669485.png)
![3-Bromoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13669489.png)


![7-Iodothieno[3,2-d]pyrimidine](/img/structure/B13669507.png)
![6,8-Dichloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669517.png)
![Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13669521.png)
![7-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13669529.png)




